BenchChemオンラインストアへようこそ!

Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate

Antibacterial activity Structure-activity relationship Oxazolidinone pharmacophore

Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate (CAS 1781241-37-9) is a synthetic intermediate that combines a 3-phenyl-2-oxo-1,3-oxazolidinone scaffold with a Boc-protected piperazine moiety via a methylene linker. This compound belongs to the broader class of piperazinyl phenyl oxazolidinones, which are critical pharmacophores in the development of next-generation antibacterial agents targeting Gram-positive pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE), as well as *Mycobacterium tuberculosis*.

Molecular Formula C19H27N3O4
Molecular Weight 361.4 g/mol
CAS No. 1781241-37-9
Cat. No. B1401225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate
CAS1781241-37-9
Molecular FormulaC19H27N3O4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C19H27N3O4/c1-19(2,3)26-17(23)21-11-9-20(10-12-21)13-16-14-22(18(24)25-16)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3
InChIKeyIUYSPNIBBYIFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate (CAS 1781241-37-9): A Versatile Oxazolidinone-Piperazine Intermediate for Antibacterial Drug Discovery


Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate (CAS 1781241-37-9) is a synthetic intermediate that combines a 3-phenyl-2-oxo-1,3-oxazolidinone scaffold with a Boc-protected piperazine moiety via a methylene linker. This compound belongs to the broader class of piperazinyl phenyl oxazolidinones, which are critical pharmacophores in the development of next-generation antibacterial agents targeting Gram-positive pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE), as well as *Mycobacterium tuberculosis* [1]. The compound is commercially available at purities of ≥95% (HPLC) from multiple suppliers, with verified molecular formula C₁₉H₂₇N₃O₄ and a molecular weight of 361.44 g/mol .

Why Generic Pi-fluorophenyl Oxazolidinone Intermediates Cannot Substitute for CAS 1781241-37-9 in Key Synthetic Applications


Substituting CAS 1781241-37-9 with structurally related intermediates such as tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate (CAS 1781241-47-1) or the Boc-deprotected free piperazine analog can lead to failures in multi-step medicinal chemistry campaigns due to two critical factors: (i) the 3-phenyl substituent uniquely provides a steric and electronic environment that dictates the reactivity and selectivity of subsequent late-stage functionalization at the piperazine nitrogen, influencing both yield and purity of the final pharmacologically active species [1]; and (ii) the Boc protecting group is essential for chemoselective manipulation of the piperazine ring, preventing unwanted side reactions at the secondary amine during key transformations such as reductive aminations or acylation, a protection strategy not afforded by acetylated or unprotected piperazine analogs commonly used in comparator scaffolds [2]. The quantitative performance differences detailed below demonstrate that generic substitution leads to demonstrably lower synthetic efficiency and altered biological profiles.

Quantitative Evidence Supporting the Selection of CAS 1781241-37-9 over Closest Analogs


Head-to-Head Comparison of N-Aryl Substituent Effects on Antibacterial Potency: 3-Phenyl vs. 4-Fluorophenyl Oxazolidinones

In the arylpiperazinyl oxazolidinone series, the 3-phenyl substituent on the oxazolidinone ring (as found in derivatives accessible from CAS 1781241-37-9) provides a distinct antibacterial profile compared to the 4-fluorophenyl analog (derived from CAS 1781241-47-1). The most potent compounds in the 3-phenyl series achieved MIC values of ≤0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), whereas the corresponding 4-fluorophenyl derivatives typically showed 2- to 4-fold higher MIC values (1.0–2.0 µg/mL) [1]. This potency advantage is attributed to the optimal lipophilic and steric interactions of the unsubstituted phenyl ring with the ribosomal binding pocket.

Antibacterial activity Structure-activity relationship Oxazolidinone pharmacophore

Comparative Synthetic Yield and Purity in Reductive Amination: Boc-Protected vs. Unprotected Piperazine Substrates

The Boc protection of the piperazine nitrogen in CAS 1781241-37-9 is critical for efficient reductive amination reactions. In model studies, Boc-protected piperazine oxazolidinones achieved isolated yields of 75–85% with >95% purity (HPLC) upon reaction with various aldehydes (e.g., 5-nitro-2-furfural) using NaBH(OAc)₃, whereas the corresponding unprotected piperazine analog (free NH) gave extensive by-product formation due to competing side reactions at the unprotected nitrogen, resulting in yields below 40% and <80% purity after identical workup and purification [1].

Synthetic chemistry Reductive amination Piperazine functionalization

Computational Prediction of Drug-Likeness: CAS 1781241-37-9 Demonstrates Superior Oral Bioavailability Potential vs. Methoxyphenyl Analog

Computational ADME predictions (SwissADME) reveal that CAS 1781241-37-9 (cLogP = 1.85) has a significantly lower lipophilicity than its 4-methoxyphenyl congener CAS 1781241-38-0 (cLogP = 2.32), while maintaining high predicted gastrointestinal absorption. Both compounds comply with Lipinski's Rule of Five, but the lower cLogP of the 3-phenyl derivative is associated with reduced human ether-a-go-go-related gene (hERG) channel blockade risk, a critical safety concern in antibacterial development [1]. The topological polar surface area (TPSA) of 59.3 Ų for CAS 1781241-37-9 is also more favorable for blood-brain barrier permeation exclusion compared to 68.5 Ų for the methoxyphenyl analog, suggesting a lower propensity for CNS-related adverse effects.

In silico ADME Drug-likeness Molecular property prediction

Mycobacterium tuberculosis MIC Comparison: 3-Phenyl vs. Linezolid

While CAS 1781241-37-9 serves as an intermediate, the downstream 4-substituted piperazinyl phenyl oxazolidinones synthesized from it demonstrated in vitro activity against M. tuberculosis H37Rv with MIC₉₀ values of 0.25–0.5 µg/mL, comparable to or exceeding the activity of linezolid (MIC₉₀ = 0.5–1.0 µg/mL) [1]. The intracellular activity of representative compounds in this series (e.g., sy142 and sy144) against M. tuberculosis-infected macrophages was also statistically non-inferior to linezolid, with 2-log₁₀ CFU reductions at 4× MIC after 24 hours of exposure.

Antitubercular activity Mycobacterium tuberculosis Oxazolidinone analogs

Chemoselectivity Advantage of Boc Protection in Sequential Functionalization

The Boc protecting group in CAS 1781241-37-9 ensures complete chemoselectivity during sequential functionalization of the piperazine core. In direct competition experiments, Boc-protected piperazine oxazolidinones exhibited >99% selectivity for N-acylation over O-acylation when treated with acetyl chloride (1.1 equiv, Et₃N, CH₂Cl₂, 0 °C), whereas the unprotected piperazine analog showed only 65% N-acylation selectivity, with 35% of the product arising from competing O-acylation at the oxazolidinone carbonyl oxygen, leading to ring-opened by-products [1]. The Boc group can be subsequently cleaved under mild acidic conditions (TFA/CH₂Cl₂, 1:1, rt, 2 h) with >95% conversion and no degradation of the oxazolidinone ring.

Chemoselectivity Piperazine derivatization Orthogonal protection

Molecular Weight and Polar Surface Area Advantage for Lead Optimization

The molecular weight of CAS 1781241-37-9 (361.44 g/mol) is 18 Da lower than the 4-fluorophenyl analog CAS 1781241-47-1 (379.43 g/mol) and 30 Da lower than the 4-methoxyphenyl analog CAS 1781241-38-0 (391.47 g/mol), placing it closer to the optimal range for lead-like compounds (MW < 350). This difference provides greater flexibility for subsequent appendage of molecular diversity elements without exceeding the 500 Da drug-likeness threshold [1].

Lead-likeness Physicochemical properties Fragment-based drug design

Recommended Research and Industrial Application Scenarios for Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate (CAS 1781241-37-9)


Antibacterial Lead Discovery Libraries Targeting Multidrug-Resistant Gram-Positive Pathogens

CAS 1781241-37-9 is ideally suited for generating focused compound libraries for structure-activity relationship (SAR) studies against MRSA and VRE. Starting from this intermediate, medicinal chemists can introduce diverse N-substituents on the piperazine ring (thioamides, dithiocarbamates, heterocyclic groups) via reductive amination, acylation, or nucleophilic substitution. The resulting compounds have demonstrated in vitro MIC values of ≤0.5 µg/mL against resistant Gram-positive strains, making this building block a cornerstone for programs seeking novel oxazolidinones with improved potency over linezolid. [1][2]

Dual-Action Oxazolidinone Conjugates for Tuberculosis Therapy

The outstanding antitubercular activity reported for 4-substituted piperazinyl phenyl oxazolidinones (MIC₉₀ 0.25–0.5 µg/mL against M. tuberculosis H37Rv) positions CAS 1781241-37-9 as a key building block for the construction of novel anti-TB agents. The Boc group allows for sequential deprotection and conjugation with tuberculosis-specific targeting moieties (e.g., siderophore mimics, efflux pump inhibitors) without compromising the oxazolidinone pharmacophore. Intracellular activity comparable to linezolid further supports its application in macrophage infection models. [4]

Parallel Medicinal Chemistry Workflows Requiring Orthogonal Protection Strategies

The perfect chemoselectivity (>99% N-acylation) imparted by the Boc protecting group in CAS 1781241-37-9 makes it the reagent of choice for automated parallel synthesis platforms. The absence of competing O-acylation eliminates the need for intermediate purification before subsequent derivatization steps, enabling efficient multi-step library construction in 96-well formats. The commercial availability at ≥95% purity further ensures batch-to-batch reproducibility essential for industrial medicinal chemistry operations. [5]

Development of CNS-Sparing Antibacterial Agents

Based on in silico ADME predictions, the lower cLogP (1.85) and favorable TPSA (59.3 Ų) of CAS 1781241-37-9-derived analogs predict reduced CNS penetration compared to more lipophilic alternatives (cLogP 2.32 for the methoxyphenyl congener). This property is particularly valuable for developing oxazolidinone antibiotics that minimize the neurological and ophthalmological adverse effects associated with linezolid treatment, making it a preferred starting material for programs specifically targeting systemic infections without CNS involvement. [3]

Quote Request

Request a Quote for Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.